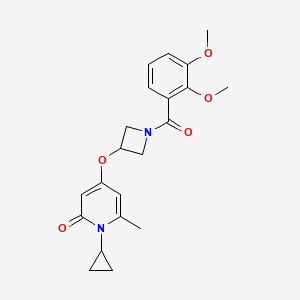
N-((3-(tiofen-2-il)pirazin-2-il)metil)-2-(4-(4-fluorofenil)-1H-pirazol-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Evolución fotocatalítica de hidrógeno
El compuesto se ha investigado por su potencial como fotocatalizador polimérico en la evolución de hidrógeno mediante la división del agua. Los investigadores se han centrado en ajustar sus propiedades de oxidación de sulfuro para mejorar la eficiencia fotocatalítica . Específicamente, una serie de copolímeros aceptores duales basados en sulfona derivados de este compuesto demostraron resultados prometedores. El copolímero de tipo A1–A~2~, en particular, superó a otros tipos de copolímeros y homopolímeros. El polímero resultante, PBDTTS-1SO, exhibió altas actividades fotocatalíticas bajo iluminación de luz visible, con un rendimiento cuántico aparente que supera el 18% a una longitud de onda de 500 nm .
Química de coordinación
Las propiedades de unión a metales del compuesto podrían explorarse en química de coordinación. Los investigadores pueden sintetizar complejos metálicos con este ligando y estudiar su reactividad, actividad catalítica o propiedades luminiscentes.
En resumen, este compuesto multifacético es prometedor en diversos dominios científicos, desde la fotocatálisis hasta la ciencia de los materiales. La investigación y la exploración adicionales revelarán su potencial completo y contribuirán a los avances en estos campos . ¡Si necesita más información o tiene consultas adicionales, no dude en preguntar! 😊
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-5-3-14(4-6-16)15-10-25-26(12-15)13-19(27)24-11-17-20(23-8-7-22-17)18-2-1-9-28-18/h1-10,12H,11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVFMLKEFDWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)


![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)



